DTP Is 2.5-Fold More Potent Than Thiopurinol at Blocking Carcinogen–DNA Adduct Formation in Mouse Epidermis
In a direct head-to-head comparison using the SENCAR mouse skin model, 2,6-dithiopurine (DTP) inhibited binding of [³H]BPDE-I to epidermal DNA with an IC₅₀ of approximately 0.8 μmol, while thiopurinol (TP) required approximately 2 μmol to achieve the same 50% inhibition—a 2.5-fold potency advantage for DTP . At the highest dose tested (20 μmol), DTP inhibited DNA binding by 90%, whereas TP achieved >80% inhibition. Critically, the protective effect was durable: both compounds retained 50–60% inhibition even when applied 24–48 hours before the carcinogen challenge .
| Evidence Dimension | Inhibition of [³H]BPDE-I covalent binding to mouse epidermal DNA (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 0.8 μmol; 90% inhibition at 20 μmol topical dose |
| Comparator Or Baseline | Thiopurinol (TP): IC₅₀ ≈ 2 μmol; >80% inhibition at 20 μmol topical dose |
| Quantified Difference | DTP is approximately 2.5-fold more potent than TP by IC₅₀ comparison |
| Conditions | Female SENCAR mice; topical application of 0.2–20 μmol test compound followed 15 min later by 200 nmol [³H]BPDE-I; epidermal DNA harvested 3 h post-carcinogen; adducts quantified radiometrically |
Why This Matters
For researchers designing chemoprevention studies requiring maximal blockade of carcinogen–DNA adduct formation at the lowest applied dose, DTP offers a 2.5-fold potency advantage over the closest structural analog thiopurinol, directly impacting experimental dosing strategies and efficacy expectations.
- [1] MacLeod MC, Mann KL, Thai G, Conti CJ, Reiners JJ Jr. Inhibition by 2,6-dithiopurine and thiopurinol of binding of a benzo(a)pyrene diol epoxide to DNA in mouse epidermis and of the initiation phase of two-stage tumorigenesis. Cancer Res. 1991;51(18):4859-4864. PMID: 1909930. View Source
